Totu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

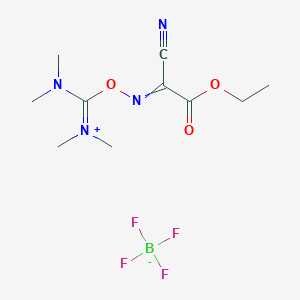

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQVGDGSRVMNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-72-4 | |

| Record name | O-(Cyano(ethoxycarbonyl)methylenamino)-1,1,3,3-tetramethylur onium Tetrafluoroborat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to TOTU Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU, is a highly efficient uronium salt-based coupling reagent utilized extensively in peptide synthesis and other amide bond formations. Developed as a non-explosive and less allergenic alternative to benzotriazole-based reagents such as HBTU and TBTU, this compound offers several distinct advantages. These include high reactivity, rapid reaction times, suppression of racemization, and the generation of water-soluble byproducts, which simplifies product purification. This guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and applications, supplemented with comparative data and a detailed experimental protocol for its use in solid-phase peptide synthesis.

Introduction

The synthesis of peptides, crucial for drug discovery and development, relies on the efficient and stereochemically pure formation of amide bonds between amino acids. The choice of coupling reagent is paramount to the success of this process. This compound has emerged as a robust option, demonstrating high performance in both solution-phase and solid-phase peptide synthesis (SPPS). Its unique structure, featuring an OxymaPure®-derived leaving group, contributes to its favorable reactivity and safety profile.

Chemical Properties

This compound is a white to off-white crystalline powder with the chemical formula C10H17BF4N4O3 and a molecular weight of 328.10 g/mol .[1] It is characterized by its high solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

| Property | Value |

| CAS Number | 136849-72-4 |

| Molecular Formula | C10H17BF4N4O3 |

| Molecular Weight | 328.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥99.0% |

| Storage Conditions | Protect from light and store in a cool, dry place (≤25°C) |

Mechanism of Action

The efficacy of this compound lies in its ability to rapidly activate the carboxyl group of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive acyl oxime intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or a growing peptide chain, resulting in the formation of a stable amide bond.

The byproducts of this reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in aqueous solutions, facilitating their removal during the workup and purification steps.[1]

Performance and Advantages

Key advantages of using this compound include:

-

High Reactivity: Facilitates rapid and efficient amide bond formation.

-

Low Racemization: Preserves the stereochemical purity of amino acids.[2]

-

Water-Soluble Byproducts: Simplifies the purification process, leading to higher product purity.[1]

-

Safety Profile: Developed as a non-explosive alternative to benzotriazole-containing reagents.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general protocol for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support using this compound as the coupling reagent. The specific quantities and reaction times may need to be optimized depending on the specific amino acids and peptide sequence.

Materials:

-

Fmoc-protected amino acids

-

Peptide synthesis resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-10 equivalents) to the amino acid/TOTU solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may be extended for sterically hindered amino acids.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound stands as a valuable and efficient coupling reagent in the toolbox of peptide chemists and drug development professionals. Its high reactivity, ability to suppress racemization, and the generation of easily removable byproducts contribute to the successful synthesis of complex peptides with high purity and yield. The straightforward handling and favorable safety profile further solidify its position as a reliable alternative to traditional benzotriazole-based reagents. The provided protocol offers a solid foundation for the application of this compound in solid-phase peptide synthesis, which can be adapted and optimized for a wide range of synthetic targets.

References

An In-depth Technical Guide to the TOTU Reagent: Mechanism of Action and Applications in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU, is a highly efficient uronium-based coupling reagent employed in organic synthesis, most notably in the formation of amide bonds for peptide synthesis. As an alternative to traditional benzotriazole-based reagents, this compound offers several advantages, including high reactivity, excellent solubility, and the generation of water-soluble byproducts, which simplifies the purification process. This guide provides a comprehensive overview of the this compound reagent, detailing its mechanism of action, experimental protocols, and a comparative perspective with other coupling reagents. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the technical knowledge to effectively utilize this compound in their work.

Introduction

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of other biologically active molecules. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process requiring high temperatures. To overcome this, a multitude of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under mild conditions.

This compound, or O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate, emerged as a potent coupling reagent from the uronium salt family.[1] It is the uronium derivative of Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] Developed as an alternative to reagents like HBTU and TBTU, which are based on the potentially explosive 1-hydroxybenzotriazole (HOBt), this compound provides a safer and highly effective option for both solution-phase and solid-phase peptide synthesis.[2][3] Its high activation potential is crucial for constructing peptides, where rapid and precise coupling is necessary to prevent side reactions and preserve the integrity of the growing peptide chain.[4]

Mechanism of Action

The primary function of this compound is to activate a carboxylic acid, converting it into a more reactive species that is susceptible to nucleophilic attack by an amine. The mechanism proceeds through the formation of a highly reactive acyl oxime active ester intermediate.

The process can be broken down into two key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)). The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium group of this compound, leading to the formation of the acyl oxime active ester and the release of tetramethylurea.

-

Nucleophilic Attack by the Amine: The newly formed active ester is a highly reactive intermediate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution results in the formation of the desired amide bond and the release of the Oxyma byproduct, ethyl 2-hydroxyimino-2-cyanoacetate.

A key advantage of this compound is that the byproducts of the reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water.[2] This greatly simplifies the workup and purification of the final peptide product, especially in solution-phase synthesis, as the byproducts can be easily removed by aqueous extraction.[1]

Suppression of Racemization

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric peptides with altered biological activity. This compound is recognized for its ability to minimize racemization.[4] The formation of the oxazolone intermediate, a common pathway for racemization, is suppressed when using this compound. The high reactivity of the acyl oxime active ester intermediate promotes rapid coupling with the amine, reducing the time available for the deprotonation of the alpha-carbon, which is the initiating step of racemization.

Quantitative Data and Comparative Performance

While this compound is qualitatively described as a highly reactive and efficient coupling reagent, specific, publicly available quantitative data from head-to-head comparisons with other reagents under standardized conditions is limited. The performance of any coupling reagent, including reaction times and yields, is highly dependent on the specific substrates (amino acids being coupled), the solvent, the base used, and the reaction temperature.

The following table provides a qualitative comparison of this compound with other commonly used coupling reagents based on information from various sources.

| Reagent | Class | Advantages | Disadvantages |

| This compound | Uronium Salt | High reactivity, good solubility, water-soluble byproducts, low racemization, safer alternative to HOBt-based reagents.[1][2][4] | Can potentially cause guanidinylation of the N-terminal amine if used in excess or with slow carboxyl activation.[5] |

| HBTU/TBTU | Aminium Salt | Very efficient, fast reactions, low racemization (especially with HOBt).[1] | Based on potentially explosive HOBt, byproducts are less soluble than those of this compound, can cause guanidinylation.[2][5] |

| HATU | Aminium Salt | Faster reacting than HBTU with less epimerization, very effective for difficult couplings.[1] | Based on potentially explosive HOAt, more expensive than HBTU, can cause guanidinylation.[5] |

| DCC/DIC | Carbodiimide | Inexpensive and widely used. | Forms insoluble (DCC) or soluble (DIC) urea byproducts that can be difficult to remove, can cause significant racemization without an additive like HOBt.[1] |

| PyBOP | Phosphonium Salt | Efficient, rapid reactions, less hazardous byproducts than BOP. | |

| COMU | Uronium Salt | High coupling efficiency comparable to HATU, safer (Oxyma-based), water-soluble byproducts.[6] |

Experimental Protocols

Detailed, standardized protocols for the use of this compound are not abundantly available in peer-reviewed literature, as protocols are often optimized for specific synthetic targets. However, based on the general principles of peptide coupling using uronium reagents, the following generalized procedures can be applied.

Solution-Phase Peptide Coupling

This protocol outlines a general procedure for coupling two amino acid derivatives in solution.

-

Dissolution of Reactants: Dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid or peptide (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN).

-

Addition of Base: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2-3 equivalents), to the reaction mixture.

-

Addition of this compound: Add this compound (1-1.2 equivalents) to the reaction mixture. The order of addition can be critical; often, the carboxylic acid, amine, and base are mixed before the addition of the coupling reagent.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the substrates.

-

Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a mild acid (e.g., 1M HCl or citric acid solution) to remove excess base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove the Oxyma byproduct and unreacted carboxylic acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general cycle for adding an amino acid to a growing peptide chain on a solid support (resin).

-

Resin Swelling: Swell the resin (e.g., Rink amide or Wang resin) in the reaction solvent (typically DMF) for a specified time (e.g., 30-60 minutes) in a reaction vessel.

-

Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with a solution of piperidine in DMF (typically 20% v/v) for a short period (e.g., 5-15 minutes). Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Activation (Pre-activation or In Situ):

-

Pre-activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), this compound (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF. Allow the mixture to stand for a few minutes to pre-activate the amino acid.

-

In Situ Activation: Add the Fmoc-protected amino acid, this compound, and base directly to the reaction vessel containing the deprotected resin.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture (e.g., by shaking or bubbling with nitrogen) for a period ranging from 30 minutes to several hours.

-

Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts. A capping step (e.g., with acetic anhydride) can be performed to block any unreacted amino groups.

-

Cycle Repetition: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

Conclusion

The this compound reagent stands as a powerful and versatile tool in the arsenal of synthetic chemists, particularly for those engaged in peptide synthesis and the development of new pharmaceuticals. Its mechanism of action, proceeding through a highly reactive acyl oxime intermediate, ensures efficient amide bond formation with minimal racemization. The key advantage of this compound lies in its high reactivity combined with the generation of water-soluble byproducts, which streamlines the purification process and contributes to higher overall yields. While specific quantitative comparisons with other reagents are not always readily available and depend heavily on the specific application, the qualitative benefits of this compound make it an excellent choice for a wide range of amide coupling reactions. The generalized protocols provided in this guide offer a starting point for researchers to incorporate this compound into their synthetic strategies, with the understanding that optimization for each specific reaction is crucial for achieving the best results. As the demand for complex synthetic peptides and novel amide-containing molecules continues to grow, the utility and importance of efficient and reliable coupling reagents like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the TOTU Peptide Reagent

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. This technical guide provides a comprehensive overview of TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) , a highly effective uronium-based coupling reagent.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder valued for its high reactivity and solubility in common organic solvents used in peptide synthesis.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [({[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy}(dimethylamino)methylidene)amino]dimethylmethanaminium; tetrafluoroborate | [2] |

| CAS Number | 136849-72-4 | [1] |

| Molecular Formula | C₁₀H₁₇BF₄N₄O₃ | [1] |

| Molecular Weight | 328.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 144.00 °C | [2] |

| Storage Conditions | 2°C - 8°C, keep dry, under inert gas (e.g., Nitrogen), protect from light | [2] |

Performance Characteristics

| Performance Metric | Description | Reference |

| Coupling Efficiency | This compound is recognized for its high activation potential, leading to efficient amide bond formation, even in challenging sequences.[1] It is considered a highly effective coupling reagent.[3] | [1][3] |

| Racemization Suppression | A key advantage of this compound is its ability to significantly suppress racemization during peptide coupling, which is critical for maintaining the biological activity of the final peptide.[4] | [4] |

| Byproduct Profile | The byproducts of this compound-mediated coupling, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are water-soluble, facilitating their removal during the purification process.[1] | [1] |

| Reaction Kinetics | As a uronium salt, this compound is designed for rapid coupling reactions, contributing to faster overall synthesis times.[5] | [5] |

Signaling Pathways and Mechanisms of Action

The efficacy of this compound lies in its ability to rapidly activate the carboxylic acid of an N-protected amino acid, forming a highly reactive acyl oxime intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to the formation of a stable amide bond with minimal risk of racemization.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase and solution-phase peptide synthesis. Researchers should optimize these protocols based on the specific requirements of their target peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle using this compound.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. This compound | 136849-72-4 | FT15567 | Biosynth [biosynth.com]

- 3. bachem.com [bachem.com]

- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

The Core Principle of Carboxylic Acid Activation by TOTU: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis, particularly in the intricate process of peptide assembly and the development of novel therapeutics, the efficient formation of amide bonds is paramount. This guide provides a comprehensive technical overview of the principle of carboxylic acid activation by TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate), a highly effective uronium-based coupling reagent. Developed as a safer and often more efficient alternative to benzotriazole-based reagents, this compound has carved a significant niche in both solution-phase and solid-phase peptide synthesis. Its high reactivity, coupled with a notable ability to suppress racemization, makes it a valuable tool for researchers and drug development professionals. This document will delve into the core mechanism of this compound, present its key characteristics in a structured format, provide a detailed experimental protocol, and visualize the reaction pathways.

Core Principle of Carboxylic Acid Activation

The fundamental role of this compound is to convert a carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond. This activation process is crucial because carboxylic acids are generally poor electrophiles and do not readily react with amines under mild conditions.

This compound belongs to the uronium salt family of coupling reagents and is the uronium derivative of Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] The activation mechanism proceeds through the formation of an acyl oxime ester intermediate. This process can be broken down into the following key steps:

-

Reaction with the Carboxylic Acid: In the presence of a non-nucleophilic base (commonly diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Formation of the Acyl Oxime Ester: The carboxylate anion then attacks the electrophilic carbon of the uronium group in this compound. This leads to the displacement of the tetramethylurea byproduct and the formation of a highly reactive acyl oxime ester.

-

Nucleophilic Attack by the Amine: The newly formed active ester is then readily attacked by the primary or secondary amine.

-

Amide Bond Formation and Byproduct Release: The tetrahedral intermediate formed collapses to yield the desired amide bond and releases the Oxyma-based byproduct, which is water-soluble and easily removed during workup.[2]

One of the significant advantages of this compound is that it exists as the more reactive O-form isomer (uronium salt), in contrast to some other coupling reagents that exist as the less reactive N-form (aminium salts).[2] This inherent reactivity contributes to faster and more efficient coupling reactions.

Data Presentation: Properties and Performance Characteristics of this compound

The following tables summarize the key properties and performance attributes of this compound, providing a quick reference for comparison with other coupling reagents.

| Chemical and Physical Properties of this compound | |

| Full Chemical Name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate[3] |

| CAS Number | 136849-72-4[1] |

| Molecular Formula | C₁₀H₁₇BF₄N₄O₃[1] |

| Molecular Weight | 328.07 g/mol [1][4] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 144-148 °C[5][6] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen), protected from light and moisture[1] |

| Performance and Application Characteristics of this compound | |

| Primary Application | Peptide synthesis (solution and solid-phase), general amide bond formation[1][2] |

| Mechanism of Action | Activation of carboxylic acids via formation of a reactive acyl oxime ester[1] |

| Key Advantages | High activation potential and reactivity[2], Strong suppression of racemization[3], Water-soluble byproducts (tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate) facilitating easy purification[1][2], High solubility[2] |

| Reaction Conditions | Typically requires a non-nucleophilic base (e.g., DIPEA) |

| Compatibility | Effective for coupling sterically hindered amino acids[7] |

| Byproducts | Tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate[2] |

Experimental Protocols

The following provides a generalized, detailed methodology for a standard coupling reaction using this compound in solution-phase peptide synthesis. Note that specific quantities and reaction times may need to be optimized based on the specific substrates being used.

Materials:

-

N-protected amino acid (or carboxylic acid)

-

Amino acid ester hydrochloride (or amine)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Appropriate workup and purification solvents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Dissolution of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.

-

Addition of Amine and Base: To the solution, add the amino acid ester hydrochloride (1.0-1.2 equivalents) followed by DIPEA (2.0-2.5 equivalents). The base is crucial for neutralizing the hydrochloride salt and facilitating the activation of the carboxylic acid.

-

Addition of this compound: Add this compound (1.0-1.2 equivalents) to the reaction mixture. The addition is typically done at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the product. Reaction times can vary from minutes to a few hours depending on the substrates.

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification of Byproducts: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the Oxyma byproduct, which has a characteristic yellow color in its anionic form), water, and brine.[2] The water-soluble byproducts of this compound, tetramethylurea and the Oxyma derivative, are efficiently removed during these aqueous washes.[1][2]

-

Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

-

Final Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure dipeptide.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes in carboxylic acid activation and amide bond formation using this compound.

Caption: Carboxylic acid activation by this compound to form a reactive acyl oxime ester.

Caption: Amide bond formation via nucleophilic attack on the this compound-activated ester.

Caption: Experimental workflow for a typical solution-phase peptide coupling using this compound.

Conclusion

This compound stands out as a robust and reliable coupling reagent for the synthesis of peptides and other amide-containing molecules. Its high reactivity, ability to minimize racemization, and the generation of easily removable byproducts make it an attractive choice for complex synthetic challenges.[2][3] This guide has outlined the core principles of its activation mechanism, provided key data for its practical application, detailed a standard experimental protocol, and visualized the reaction pathways. For researchers and professionals in drug development, a thorough understanding of reagents like this compound is essential for the successful and efficient synthesis of target molecules, ultimately accelerating the discovery and development of new medicines.

References

- 1. This compound | 136849-72-4 | FT15567 | Biosynth [biosynth.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H17BF4N4O3 | CID 9601231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 136849-72-4 [chemicalbook.com]

- 6. This compound Novabiochem 136849-72-4 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to TOTU in Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the formation of the amide bond is a critical step that dictates the success and purity of the final product. A variety of coupling reagents have been developed to facilitate this reaction, each with its own set of advantages and disadvantages. Among these, TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) has emerged as a highly effective and versatile uronium salt-based coupling reagent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in peptide synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

This compound is recognized for its high reactivity and its ability to promote efficient amide bond formation, often with reduced side reactions and suppression of racemization.[1] It serves as an excellent alternative to more traditional HOBt-based coupling reagents like HBTU and TBTU. A key advantage of this compound is that its by-products, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are water-soluble, which simplifies the purification process in both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]

Core Principles: The Chemistry of this compound

This compound, with the chemical formula C10H17BF4N4O3 and a molecular weight of 328.10 g/mol , is a white to off-white crystalline powder.[3] Its stability and high solubility in common organic solvents used in peptide synthesis contribute to its practical utility.[3]

Mechanism of Action

The efficacy of this compound in peptide bond formation stems from its ability to activate the carboxylic acid group of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive acyl oxime active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain, leading to the formation of a stable peptide bond.[2]

The general mechanism can be summarized in the following steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of the N-protected amino acid reacts with this compound in the presence of a tertiary base (e.g., N,N-diisopropylethylamine - DIPEA). This results in the formation of the acyl oxime active ester and the release of tetramethylurea.

-

Nucleophilic Attack: The free amino group of the second amino acid attacks the carbonyl carbon of the active ester.

-

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases the ethyl 2-hydroxyimino-2-cyanoacetate byproduct.

Quantitative Performance Analysis

While extensive quantitative data directly comparing this compound to other coupling reagents in a single comprehensive study is limited in the readily available literature, its performance characteristics can be inferred from various sources. Uronium/aminium-based reagents, in general, are known for their high coupling efficiency and fast reaction times. For instance, coupling reactions with reagents like HBTU can be complete in as little as six minutes.[2] Given that this compound is presented as a highly reactive alternative, similar or even superior performance can be expected under optimized conditions.

One of the most significant quantifiable advantages of this compound is its ability to suppress racemization.[1] Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically affect the biological activity of the final peptide. The use of this compound helps to minimize the formation of these undesirable byproducts.

Table 1: Comparative Performance of Peptide Coupling Reagents (Qualitative)

| Feature | This compound | HBTU/TBTU | COMU |

| Reagent Type | Uronium Salt | Aminium Salt | Uronium Salt |

| Reactivity | High[2] | High[2] | Very High |

| Racemization Suppression | Good[1] | Good (often with HOBt)[2] | Excellent |

| Byproduct Solubility | Water-soluble[2][3] | Less soluble | Water-soluble |

| Safety | Lower potential allergenicity and explosivity than HOBt-based reagents | HOBt is potentially explosive | Based on non-explosive Oxyma |

| Cost | Generally moderate | Moderate | Higher |

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase and solution-phase peptide synthesis. The exact amounts and reaction times may need to be optimized depending on the specific amino acids being coupled and the scale of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink amide resin).

Materials:

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Solid-phase synthesis resin (e.g., Rink amide resin)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Workflow:

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading), this compound (2-5 equivalents), and DIPEA (4-10 equivalents) in DMF.

-

Pre-activate the mixture for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. The progress of the reaction can be monitored using a ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Wash the resin with DMF and then DCM, and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by high-performance liquid chromatography (HPLC).

Solution-Phase Peptide Synthesis using this compound

This protocol describes the coupling of two amino acid fragments in solution.

Materials:

-

N-protected amino acid or peptide fragment (with a free carboxylic acid)

-

C-protected amino acid or peptide fragment (with a free amino group)

-

This compound

-

DIPEA

-

Anhydrous DMF or other suitable aprotic solvent

-

Ethyl acetate (EtOAc)

-

Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO3, brine)

-

Drying agent (e.g., Na2SO4 or MgSO4)

Detailed Steps:

-

Reactant Preparation: Dissolve the N-protected amino acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Activation: Cool the solution to 0°C and add DIPEA (2.2 equivalents). Stir the mixture at 0°C for 10-15 minutes to activate the carboxylic acid.

-

Coupling: Add the C-protected amino acid (1 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude dipeptide by column chromatography or recrystallization.

Conclusion

This compound stands as a valuable tool in the arsenal of the peptide chemist. Its high reactivity, coupled with its ability to suppress racemization and the ease of removal of its byproducts, makes it a compelling choice for both solid-phase and solution-phase peptide synthesis.[1][2][3] While more extensive quantitative comparative studies would be beneficial, the existing literature and its classification as a highly reactive uronium salt underscore its utility in the efficient and high-purity synthesis of peptides for research, drug development, and other scientific applications. The protocols and mechanistic understanding provided in this guide offer a solid foundation for the successful implementation of this compound in the synthesis of complex peptide molecules.

References

The Cornerstone of Amide Bond Formation: A Technical Guide to TOTU in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient and precise formation of amide bonds is paramount. Among the arsenal of reagents developed for this critical transformation, O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) has emerged as a potent and versatile uronium-based coupling reagent. This technical guide provides an in-depth exploration of the fundamental applications of this compound, offering a valuable resource for researchers and professionals seeking to leverage its capabilities in their synthetic endeavors.

This compound is recognized for its high reactivity and its utility in both solution-phase and solid-phase peptide synthesis (SPPS).[1] A significant advantage of this compound lies in the water-solubility of its by-products, which simplifies the purification process of the desired peptide product.[1] This guide will delve into the mechanistic underpinnings of this compound's activity, present comparative data, and provide detailed experimental protocols for its key applications.

Core Principles and Mechanism of Action

This compound belongs to the family of uronium/aminium salt-based coupling reagents.[2] These reagents activate a carboxylic acid to facilitate its reaction with an amine, leading to the formation of an amide bond. The generally accepted mechanism for uronium-type reagents like this compound involves the formation of a highly reactive O-acylisourea intermediate.

The activation process begins with the reaction of the carboxylic acid with this compound in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). This forms a reactive ester intermediate which is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

Quantitative Data and Comparative Analysis

While comprehensive head-to-head comparative studies detailing the performance of this compound against all other major coupling reagents are limited in the public domain, the available literature and supplier information highlight its efficacy. Uronium salts derived from oxime derivatives, such as COMU, which shares structural similarities with this compound's active ester, have shown excellent performance in terms of coupling efficiency and racemization suppression.[3]

The choice of coupling reagent is a critical parameter in peptide synthesis, influencing yield, purity, and the preservation of stereochemistry. The following table summarizes typical performance indicators for various classes of coupling reagents to provide a comparative context for this compound.

| Coupling Reagent Class | Common Examples | Typical Coupling Time | Relative Racemization Risk | Key Characteristics |

| Uronium/Aminium (Benzotriazole-based) | HBTU, HATU, HCTU | 5 - 30 minutes | Low to Moderate | Highly efficient, widely used. HATU is generally considered more reactive with lower racemization than HBTU.[4] |

| Uronium (Oxime-based) | This compound , COMU | 5 - 20 minutes | Low | High reactivity; water-soluble by-products for this compound; COMU is noted for high solubility and safety profile.[3] |

| Phosphonium | PyBOP, PyAOP | 5 - 30 minutes | Low | Efficient and less prone to guanidinylation side reactions compared to some uronium reagents. |

| Carbodiimide | DCC, DIC | 30 - 120 minutes | Moderate to High | Cost-effective; often used with additives like HOBt or Oxyma to suppress racemization. |

Note: The data presented are generalized from various sources in peptide synthesis literature. Actual performance can vary significantly based on the specific peptide sequence, reaction conditions, and protocol used.

Fundamental Applications and Experimental Protocols

This compound's utility extends across several key areas of synthetic chemistry, primarily driven by its efficiency in amide bond formation.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of peptide and protein science, and this compound is a valuable tool in this methodology. The following is a generalized protocol for the use of this compound in Fmoc-based SPPS.

Experimental Protocol: Manual Fmoc-SPPS using this compound

This protocol outlines a single coupling cycle on a pre-loaded resin.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Resin with N-terminal amine deprotected

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Preparation: Start with a resin on which the N-terminal Fmoc protecting group has been removed (e.g., by treatment with 20% piperidine in DMF for 20 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

-

Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow the activation to proceed for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

-

Deprotection: For the next coupling cycle, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).

Synthesis of Peptide Nucleic Acid (PNA) Monomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone. This compound has been successfully employed in the synthesis of PNA monomers.[5] The protocol involves the coupling of a protected nucleobase acetic acid derivative to a protected backbone precursor.

Experimental Protocol: PNA Monomer Synthesis using this compound

This protocol describes the coupling of a protected nucleobase acetic acid to an aminoethylglycine backbone derivative.

Materials:

-

N-Fmoc-N'-(benzyloxycarbonyl)aminoethylglycine

-

Thymine-1-acetic acid

-

This compound

-

DIPEA

-

DMF, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: Dissolve N-Fmoc-N'-(benzyloxycarbonyl)aminoethylglycine (1 equivalent) and thymine-1-acetic acid (1.1 equivalents) in anhydrous DMF.

-

Activation and Coupling: To the solution from step 1, add this compound (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired PNA monomer.

Preparation of Radiolabeled Peptides for Imaging and Therapy

The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[6][7] this compound can be used to facilitate the amide bond formation between a peptide and a bifunctional chelating agent.

Experimental Protocol: Conjugation of a Chelator to a Peptide using this compound

This is a general protocol for the solution-phase conjugation of a chelator (e.g., a derivative of DOTA) to the N-terminus of a peptide.

Materials:

-

Peptide with a free N-terminal amine

-

Activated chelator ester (e.g., DOTA-NHS ester) or Chelator with a free carboxylic acid

-

This compound (if starting with the free acid chelator)

-

DIPEA

-

DMF or other suitable organic solvent

-

Size-exclusion chromatography or RP-HPLC system for purification

Procedure:

-

Peptide Preparation: Dissolve the purified peptide in DMF.

-

Activation of Chelator (if necessary): If using a chelator with a free carboxylic acid, dissolve it in DMF with this compound (1.1 equivalents) and DIPEA (2 equivalents) and allow it to activate for 10-15 minutes.

-

Conjugation Reaction: Add the solution of the activated chelator (or the DOTA-NHS ester) to the peptide solution. Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the peptide and chelator.

-

Purification: Purify the peptide-chelator conjugate from unreacted starting materials and by-products using size-exclusion chromatography or reverse-phase HPLC.

-

Radiolabeling: The purified conjugate can then be radiolabeled with a suitable radionuclide according to established protocols.

Conclusion

This compound stands as a highly effective and practical coupling reagent for modern synthetic chemistry. Its high reactivity, coupled with the generation of water-soluble by-products, makes it an attractive choice for both solid-phase and solution-phase peptide synthesis. While the body of literature providing direct quantitative comparisons with newer-generation reagents is still evolving, its successful application in the synthesis of complex peptides, PNA monomers, and for the preparation of radiolabeled biomolecules underscores its significance. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully integrate this compound into their synthetic strategies, paving the way for new discoveries and advancements in chemistry and medicine.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 6. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of TOTU: A Technical Guide to a Novel Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the quest for efficient, reliable, and racemization-suppressing coupling agents is perpetual. The development of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU, marked a significant advancement in this field. Developed in the early 1990s by researchers at Hoechst AG, this compound emerged as a potent uronium salt-based coupling reagent, offering a valuable alternative to the well-established benzotriazole-based reagents like HBTU and TBTU.[1] This in-depth guide explores the discovery, synthesis, mechanism of action, and application of this compound in peptide synthesis, providing detailed experimental protocols and comparative performance data.

Core Concepts: The Chemistry of this compound

This compound, with the chemical formula C10H17BF4N4O3, is a uronium salt derived from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Its efficacy lies in its ability to rapidly activate the carboxyl group of an N-protected amino acid, facilitating the formation of an amide (peptide) bond with the amino group of another amino acid or peptide chain. A key advantage of this compound is that its by-products, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water, simplifying the purification process in solution-phase synthesis.[1]

Discovery and Synthesis

The invention of this compound is detailed in the European Patent EP0460446B1, filed by Hoechst Aktiengesellschaft. The patent describes a novel class of coupling reagents designed for high activation potential, straightforward one-pot synthesis, and good solubility.[2]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the synthesis described in the foundational patent.

Materials:

-

Tetramethylchloroformamidinium chloride

-

Sodium salt of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma-Na)

-

Sodium tetrafluoroborate

-

Toluene

-

Acetone

Procedure:

-

A suspension of tetramethylchloroformamidinium chloride and the sodium salt of ethyl 2-cyano-2-(hydroxyimino)acetate is prepared in toluene.

-

The mixture is stirred at room temperature, leading to the formation of the uronium salt and sodium chloride.

-

Sodium tetrafluoroborate is added to the reaction mixture.

-

The reaction is continued with stirring to facilitate the anion exchange, yielding O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound) and precipitating sodium chloride.

-

The solid byproduct (NaCl) is removed by filtration.

-

The filtrate, containing the dissolved this compound, is concentrated under reduced pressure.

-

The crude product is then precipitated and purified from a suitable solvent like acetone.

Mechanism of Action: The Role of the Oxyma Active Ester

The coupling reaction mediated by this compound proceeds through the formation of a highly reactive Oxyma-based active ester. This process can be visualized as a two-step pathway.

Caption: Mechanism of peptide bond formation using this compound.

Performance and Efficacy: A Comparative Overview

The performance of a coupling reagent is primarily assessed by its efficiency in promoting high yields and its ability to suppress racemization. While direct comparative studies featuring this compound against a wide array of modern coupling agents are limited, the efficacy of its core component, the Oxyma active ester, has been well-documented. The following tables summarize data from studies comparing Oxyma-based coupling with HOBt and HOAt-based methods.

Table 1: Comparative Yields in Peptide Synthesis

| Peptide Fragment Synthesis | Coupling Method | Yield (%) |

| Z-Phg-Pro-NH₂ | HOAt/DIPCDI | 81 |

| HOBt/DIPCDI | 82 | |

| Oxyma/DIPCDI | 90 | |

| Z-Phe-Val-Pro-NH₂ | HOAt/DIPCDI | 86 |

| HOBt/DIPCDI | 79 | |

| Oxyma/DIPCDI | 90 | |

| H-Gly-Cys-Phe-NH₂ | HOAt/DIPCDI | 88 |

| HOBt/DIPCDI | 84 | |

| Oxyma/DIPCDI | 91 | |

| Data adapted from Subirós-Funosas, et al., as cited in Merck Millipore documentation.[3] |

Table 2: Racemization Levels in Peptide Synthesis

| Peptide Fragment Synthesis | Coupling Method | Epimerization (DL %) |

| Z-Phg-Pro-NH₂ | HOAt/DIPCDI | 3.3 |

| HOBt/DIPCDI | 9.3 | |

| Oxyma/DIPCDI | 1.0 | |

| Z-Phe-Val-Pro-NH₂ | HOAt/DIPCDI | 2.1 |

| HOBt/DIPCDI | 8.9 | |

| Oxyma/DIPCDI | 3.8 | |

| H-Gly-Cys-Phe-NH₂ | HOAt/DIPCDI | 0.1 |

| HOBt/DIPCDI | 0.2 | |

| Oxyma/DIPCDI | 0.1 | |

| Data adapted from Subirós-Funosas, et al., as cited in Merck Millipore documentation.[3] |

The data indicates that Oxyma-based activation, the core of this compound's functionality, consistently delivers high yields and effectively suppresses racemization, performing comparably to, and in some cases better than, the widely used HOAt and HOBt-based methods.

Experimental Protocols for Peptide Coupling with this compound

The following are generalized protocols for the application of this compound in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis

Caption: General workflow for solution-phase peptide coupling with this compound.

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents).

-

Add this compound (1-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight, or until completion as monitored by TLC or HPLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove the water-soluble by-products.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude peptide.

-

The crude product is purified by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

Procedure:

-

Swell the resin (e.g., Rink Amide resin for peptide amides) in DMF.

-

Perform the deprotection of the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with this compound (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

If the reaction is incomplete, a second coupling can be performed.

-

Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

-

After the final coupling and deprotection steps, wash the resin and cleave the peptide from the resin with concomitant removal of side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

Conclusion

This compound stands as a highly effective and versatile coupling agent in the peptide chemist's toolbox. Its development as an Oxyma-based uronium salt provided a valuable alternative to traditional reagents, offering high reactivity, good solubility, and the practical advantage of water-soluble by-products. The data on its core reactive species demonstrates excellent performance in achieving high coupling yields while effectively suppressing racemization. For researchers and professionals in drug development and peptide science, a thorough understanding of this compound's properties and applications can be instrumental in the successful synthesis of complex and sensitive peptide targets.

References

An In-depth Technical Guide to Uronium Salt Reagents

<_>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uronium salt reagents are a cornerstone of modern organic synthesis, particularly in the formation of amide bonds, a fundamental linkage in peptides and numerous pharmaceutical compounds. Their high reactivity, efficiency, and ability to suppress undesirable side reactions have made them indispensable tools in both solid-phase and solution-phase synthesis. This guide provides a comprehensive overview of uronium salt reagents, focusing on their core principles, comparative performance, and practical application in the laboratory.

Core Concepts: Mechanism of Action

Uronium salts, often referred to as uronium/guanidinium salts, facilitate amide bond formation by activating the carboxylic acid component of the reaction. The general mechanism proceeds through the formation of a highly reactive acyl-isourea intermediate, which is then susceptible to nucleophilic attack by the amine.

The key steps in the activation and coupling process are:

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[1][2]

-

Activation: The carboxylate anion attacks the electrophilic carbon atom of the uronium salt. This leads to the formation of an activated ester intermediate and the release of a tetramethylurea byproduct.[1]

-

Coupling: The amine nucleophile attacks the activated ester, forming the desired amide bond and releasing the activating agent's leaving group, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3]

This process is highly efficient and minimizes the risk of racemization, a critical consideration in peptide synthesis where maintaining stereochemical integrity is paramount.

Comparative Analysis of Common Uronium Salt Reagents

A variety of uronium salt reagents have been developed, each with distinct characteristics. The choice of reagent often depends on the specific requirements of the synthesis, such as the steric hindrance of the reactants, the potential for racemization, and cost considerations. The most commonly employed uronium salts include HBTU, HATU, HCTU, and COMU.

| Reagent | Full Name | Leaving Group | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | A widely used, cost-effective reagent with good performance in routine peptide synthesis.[4][5] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | A highly efficient coupling reagent, often considered the gold standard for difficult couplings and minimizing racemization due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[4][6][7] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | More reactive than HBTU and offers a good balance between performance and cost.[7][8] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure | A newer generation reagent with coupling efficiencies comparable to HATU. It is considered safer due to the absence of potentially explosive benzotriazole derivatives.[7][9] |

Quantitative Performance Data

The following tables summarize key performance metrics for various uronium salt reagents based on published studies. These values can vary depending on the specific reaction conditions and substrates used.

Table 1: Hydrolytic Stability in DMF

The stability of coupling reagents in solution is crucial for automated peptide synthesis where stock solutions are often used over extended periods.

| Coupling Reagent | % Remaining after 1h | % Remaining after 24h | % Remaining after 48h |

| HBTU | 100 | 100 | 100 |

| HATU | 100 | 100 | 99 |

| COMU | 79 | 3 | 0 |

| TOMBU | 95 | 35 | 13 |

| COMBU | 85 | 10 | 0 |

| Source: A 0.2 M solution of each coupling reagent in DMF was used.[10] |

Aminium salts like HBTU and HATU demonstrate significantly greater stability in DMF compared to uronium salts like COMU.[10][11]

Table 2: Racemization and Yield in Solution-Phase Synthesis

This table compares the performance of different coupling reagents in the formation of Z-Phg-Pro-NH2, a model peptide known to be sensitive to racemization.

| Coupling Reagent | Yield (%) | DL Isomer (%) |

| HBTU | 93 | 7.1 |

| HATU | 96 | 4.3 |

| COMU | 98 | 1.8 |

| TOMBU | 99 | 1.9 |

| COMBU | 93 | 1.9 |

| Source: Couplings were performed without pre-activation.[11] |

Oxyma-based uronium salts like COMU, TOMBU, and COMBU show superior performance in reducing racemization compared to HBTU and HATU in this model system.[10]

Table 3: Purity in Solid-Phase Peptide Synthesis (SPPS)

The purity of the crude peptide product is a critical measure of a coupling reagent's efficiency in SPPS.

| Coupling Reagent | Crude Purity (%) (2 x 1 min coupling) | Crude Purity (%) (2 x 20 min coupling) |

| HATU | 83.63 | 77.29 |

| HCTU | 80.25 | 81.74 |

| COMU | 80.89 | 79.03 |

| PyBOP | 48.11 | 70.27 |

| Source: Synthesis of the acyl carrier protein fragment (65-74).[12] |

HATU, HCTU, and COMU generally provide high crude purities even with short coupling times.[12]

Experimental Protocols

General Protocol for Amide Bond Formation in Solution Phase using HBTU

This protocol provides a general guideline for a typical coupling reaction.

-

Dissolve the carboxylic acid (1 equivalent) in an appropriate solvent such as DMF or DMSO.[1]

-

Add a base , typically DIPEA (3.5 equivalents).[1]

-

Add the amine (1.1 equivalents) to the mixture. [1]

-

Add HBTU (1.5 equivalents) to the reaction mixture. [1]

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress using an appropriate technique like TLC.[1]

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[1]

-

Perform an aqueous workup: Wash the organic layer successively with 10% citric acid, saturated sodium bicarbonate solution, water, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography.[1]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the key steps for coupling an amino acid to a resin-bound peptide.

-

Resin Swelling: Swell the resin (e.g., Rink amide resin) in DMF for at least one hour.[13][14]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 30 minutes with microwave irradiation or 1 hour at room temperature) to remove the Fmoc protecting group from the N-terminus of the peptide.[13][15] Wash the resin thoroughly with DMF.[13]

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading) in a minimal amount of DMF. Add HATU (2-4.5 equivalents) and a base like DIPEA or N-methylmorpholine (NMM) (2-4 equivalents).[13][16] Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for a period ranging from 10 minutes to several hours, depending on the difficulty of the coupling.[17] The reaction progress can be monitored using the Kaiser test.[17]

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and then with a solvent like dichloromethane (DCM) to remove excess reagents and byproducts.[15]

-

Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[14]

-

Purification: Purify the crude peptide using reverse-phase HPLC.[14]

Visualizing Reaction Pathways and Workflows

Amide Bond Formation Mechanism with Uronium Salts

Caption: General mechanism of amide bond formation using uronium salt reagents.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

Conclusion

Uronium salt reagents are powerful and versatile tools for the synthesis of amides, particularly in the context of peptide and drug development. An understanding of their underlying mechanisms, comparative performance, and appropriate experimental protocols is essential for researchers and scientists seeking to achieve efficient and high-fidelity synthesis. The continued development of new uronium salts, such as the Oxyma-based reagents, promises further improvements in safety, efficiency, and the ability to tackle increasingly complex synthetic challenges.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. youtube.com [youtube.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. peptide.com [peptide.com]

Methodological & Application

Solid Phase Peptide Synthesis with TOTU: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. The efficiency and fidelity of peptide chain assembly are critically dependent on the choice of coupling reagent. O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) is a uronium-based coupling reagent that offers an efficient and reliable method for amide bond formation while minimizing the risk of racemization, a critical factor in producing biologically active peptides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in SPPS.

This compound: A Profile

This compound, with the CAS number 136849-72-4, is recognized for its high activation potential, which facilitates rapid and efficient peptide bond formation.[1] A key advantage of this compound is its ability to suppress racemization, ensuring the stereochemical integrity of the synthesized peptide.[1] This is particularly crucial when incorporating amino acids that are prone to epimerization.

Data Presentation: Performance of this compound in SPPS

While direct, side-by-side comparative studies detailing quantitative yields and purities for this compound against a wide range of other coupling reagents under identical conditions are not extensively documented in the readily available literature, the following table summarizes typical performance characteristics based on available information and general knowledge of uronium-based coupling reagents.

| Coupling Reagent | Typical Coupling Time | Racemization Suppression | Noteworthy Characteristics |

| This compound | 15-60 min | High | Effective for standard and challenging couplings; low tendency for side reactions.[1][2] |

| HBTU | 15-60 min | Good | Widely used, reliable, but can lead to guanidinylation of the N-terminus.[3][4] |

| HATU | 5-20 min | Very High | Highly reactive, excellent for sterically hindered amino acids, but more expensive.[4][5] |

| COMU | 5-30 min | High | Oxyma-based, considered a safer alternative to benzotriazole-based reagents.[6][7] |

Experimental Protocols

The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Rink Amide resin, 0.5 mmol/g substitution)

-

This compound (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether, cold

Protocol 1: Standard Peptide Coupling using this compound

This protocol is suitable for the coupling of standard Fmoc-amino acids.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 30-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative ninhydrin test to ensure complete coupling. If the test is positive (blue color), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 2: Coupling of Sterically Hindered Amino Acids

For sterically hindered amino acids (e.g., Aib, Val-Val sequences), extended coupling times or double coupling may be necessary.

-

Follow steps 1 and 2 from Protocol 1.

-